N-(2-fluorophenyl)-3,5-dinitrobenzamide
Description
Structure
3D Structure
Properties
CAS No. |
73454-92-9 |
|---|---|
Molecular Formula |
C13H8FN3O5 |
Molecular Weight |
305.22 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8FN3O5/c14-11-3-1-2-4-12(11)15-13(18)8-5-9(16(19)20)7-10(6-8)17(21)22/h1-7H,(H,15,18) |
InChI Key |
NSKJRPCEBOQBNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Fluorophenyl 3,5 Dinitrobenzamide and Advanced Analogues
Established and Evolving Synthetic Pathways
The synthesis of N-(2-fluorophenyl)-3,5-dinitrobenzamide and related structures relies on fundamental organic reactions, with ongoing research aimed at improving these methods and expanding their scope.
Amidation and Coupling Strategies for Constructing the Benzamide (B126) Linkage
The formation of the amide bond is the cornerstone of this compound synthesis. The most conventional and direct method involves the reaction of an activated carboxylic acid derivative with an aniline (B41778). Specifically, 3,5-dinitrobenzoyl chloride is treated with 2-fluoroaniline (B146934), typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Evolving strategies focus on the use of coupling reagents to facilitate the reaction between the carboxylic acid (3,5-dinitrobenzoic acid) and the amine directly, avoiding the need for the often moisture-sensitive acyl chloride. These methods offer milder reaction conditions and broader functional group tolerance. A series of dioxopiperidinamide derivatives, for example, have been synthesized using the coupling agents N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and Hydroxybenzotriazole (HOBt). researchgate.net
Copper-mediated cross-coupling reactions represent another advanced approach. For instance, N-amidation can be achieved by coupling O-acetyl hydroxamic acids with boronic acids in the presence of a copper catalyst, providing a novel route to the amide bond under neutral conditions. nih.gov Friedel-Crafts-type reactions offer a more direct, albeit less common, route. The use of cyanoguanidine in a Brønsted superacid can convert arenes directly into benzamide derivatives through electrophilic aromatic substitution. nih.gov
Common Coupling Reagents for Benzamide Synthesis
| Reagent Class | Specific Example(s) | General Application |
|---|---|---|
| Carbodiimides | EDC, DCC | Activates carboxylic acid for direct reaction with amines. researchgate.net |
| Phosphonium (B103445) Salts | PyBOP, BOP | Forms an active ester in situ, promoting efficient amide bond formation. |
| Uronium Salts | HBTU, HATU | Similar to phosphonium salts, widely used for peptide and amide synthesis. |
| Copper Catalysts | CuTC (Copper(I)-thiophene-2-carboxylate) | Mediates cross-coupling between hydroxamic acid derivatives and boronic acids. nih.gov |
Nucleophilic Substitution Approaches for Fluorophenyl Incorporation
The SNAr mechanism involves a two-step addition-elimination process. core.ac.uk A nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk Aromatization is then restored by the departure of a leaving group. core.ac.uk In the context of this compound synthesis, the electron-withdrawing nitro groups on the 3,5-dinitrobenzoyl moiety strongly activate the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amino group of 2-fluoroaniline.
In more complex syntheses, SNAr reactions can be used to introduce other functionalities. For instance, the direct formation of aromatic amide bonds via nucleophilic aromatic substitution for hydrogen has been described, where an amide anion displaces a hydride ion from a nitro-activated aromatic ring. researchgate.net This method allows for the coupling of amides directly with nitrobenzenes. researchgate.net
Multi-Component Reaction Approaches for Complex Scaffolds
Multi-component reactions (MCRs) are powerful tools that combine three or more reactants in a single step to create complex products, offering high atom economy and efficiency. beilstein-journals.orgmdpi.com While not typically used for the synthesis of a simple molecule like this compound itself, MCRs are invaluable for generating libraries of advanced, structurally diverse analogues. dovepress.com
The Ugi four-component reaction (Ugi-4CR) is a prominent example. nih.gov It combines a carboxylic acid, an amine, an aldehyde, and an isocyanide to produce an α-acylamino carboxamide scaffold. To generate analogues of the target compound, one could employ:
Carboxylic Acid: 3,5-dinitrobenzoic acid
Amine: 2-fluoroaniline
Aldehyde: Varied to introduce diversity
Isocyanide: Varied to introduce diversity
This approach allows for the rapid assembly of complex molecules containing the core this compound framework embedded within a larger, more intricate structure. beilstein-journals.orgnih.gov Similarly, the Passerini reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, can be used to create complex ester-amide structures. dovepress.comnih.gov
Innovations in Synthetic Route Design
Modern synthetic chemistry emphasizes not only the discovery of new reactions but also the refinement of existing ones to improve their practicality, efficiency, and environmental impact.
Optimization of Reaction Efficiency and Regioselectivity
The optimization of chemical reactions is a critical process aimed at maximizing product yield and purity while minimizing reaction time and resource consumption. nih.gov For the synthesis of this compound, this involves systematically adjusting parameters such as temperature, solvent, catalyst loading, and the stoichiometry of reactants.
Regioselectivity, or the control of reaction site on a molecule, is crucial when dealing with multifunctional substrates. While the primary synthesis of this compound has unambiguous regiochemistry based on its starting materials, the synthesis of more complex analogues requires precise control. An efficient, regioselective synthesis of a heterocyclic amide was developed from the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole, highlighting the importance of controlling which nitrogen atom is acylated. nih.gov
Exploration of Catalyst Systems and Solvent Effects
The choice of catalyst and solvent is paramount in directing the outcome of a chemical reaction. Research into novel catalyst systems aims to enhance reaction rates, improve selectivity, and enable transformations under milder conditions.
Selected Catalyst Systems and Solvents in Benzamide Synthesis
| Catalyst System | Solvent(s) | Reaction Type | Reference |
|---|---|---|---|
| Copper(I)-thiophene-2-carboxylate (CuTC) | Tetrahydrofuran (THF) | N-Amidation via Cross-Coupling | nih.gov |
| Triflic Acid (CF3SO3H) | Neat Arene / Dichloromethane (B109758) (CH2Cl2) | Friedel-Crafts Carboxamidation | nih.gov |
| Triethylamine (B128534) (Et3N) | Tetrahydrofuran (THF) | Nucleophilic Substitution | unair.ac.id |
| None (Microwave-Assisted) | Solvent-Free | Fries Rearrangement | nih.gov |
| Low-valent Titanium Complexes | Toluene | Cyclotrimerization of Nitriles | researchgate.net |
The data illustrates a range of catalytic approaches, from copper-mediated couplings to Brønsted superacid catalysis. nih.govnih.gov The development of catalyst- and solvent-free methods, often aided by microwave technology, represents a significant step towards greener and more efficient chemical synthesis. nih.gov Solvents not only dissolve reactants but can also influence reaction pathways and rates. For instance, the synthesis of N-phenylbenzamides from benzoyl chlorides and 1,3-diphenylthiourea was successfully carried out in THF. unair.ac.id The exploration of low-valent titanium species as catalysts for the cyclotrimerization of nitriles further showcases the continuous search for novel catalytic systems to access important chemical scaffolds. researchgate.net
Principles of Sustainable Synthesis in Production Pathways
The production of specialized chemical compounds like this compound and its advanced analogues is increasingly being scrutinized through the lens of sustainable and green chemistry. The goal is to develop synthetic routes that are not only efficient in yield but also minimize environmental impact, reduce waste, and ensure safer processes. mdpi.comnih.gov The application of green chemistry principles is paramount in transitioning from traditional synthetic methods, which often rely on hazardous reagents and generate significant waste, to more ecologically and economically viable pathways. researchgate.netnih.gov
The core principles of green chemistry provide a framework for evaluating and redesigning the synthesis of this compound. These principles address various aspects of a chemical process, from the choice of starting materials to the final product's lifecycle. mdpi.comresearchgate.net
Core Tenets of Green Chemistry in Amide Synthesis
The synthesis of benzamides, including the target compound, traditionally involves the condensation reaction between a carboxylic acid derivative (like an acyl chloride) and an amine. mdpi.comnih.gov For this compound, this would typically involve reacting 3,5-dinitrobenzoyl chloride with 2-fluoroaniline. While effective, this route can be improved by applying sustainable principles.
| Green Chemistry Principle | Application in this compound Synthesis |
| 1. Waste Prevention | Redesigning the synthesis to reduce or eliminate byproducts, such as the hydrochloride salt formed when using an acyl chloride, which needs to be neutralized and disposed of. |
| 2. Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. primescholars.com A 100% atom-economical reaction would generate no waste products. rsc.org Direct amidation of the carboxylic acid with the amine, if catalyzed efficiently, would have a better atom economy than the acyl chloride route. |
| 3. Less Hazardous Chemical Syntheses | Avoiding the use of highly reactive and toxic intermediates like 3,5-dinitrobenzoyl chloride and hazardous solvents. nih.gov |
| 4. Designing Safer Chemicals | While the target compound's structure is fixed, this principle applies to the broader context of developing analogues with desired functionality but reduced toxicity. |
| 5. Safer Solvents and Auxiliaries | Replacing conventional volatile organic solvents (VOCs) like dichloromethane or dimethylformamide (DMF) with greener alternatives such as water, supercritical CO2, or bio-based solvents like Cyrene™ or 2-methyltetrahydrofuran (B130290) (2MeTHF). nih.govmdpi.commdpi.com |
| 6. Design for Energy Efficiency | Utilizing methods that reduce energy consumption, such as microwave or ultrasound-assisted synthesis, which can shorten reaction times and lower temperature requirements. nih.govhilarispublisher.comresearchgate.net Conducting reactions at ambient temperature and pressure is ideal. mdpi.com |
| 7. Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources instead of depletable fossil fuels. nih.gov For example, developing pathways to synthesize 2-fluoroaniline or 3,5-dinitrobenzoic acid from bio-derived precursors. |
| 8. Reduce Derivatives | Minimizing or avoiding the use of protecting groups or temporary modifications during synthesis, which reduces the number of reaction steps and waste generation. |
| 9. Catalysis | Employing catalytic reagents in small amounts over stoichiometric ones. mdpi.com This can include biocatalysts (enzymes), which operate under mild conditions, or reusable heterogeneous catalysts that simplify product purification. nih.govmdpi.com |
| 10. Design for Degradation | Designing the molecule to break down into innocuous products at the end of its use, preventing persistence in the environment. |
| 11. Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to control and prevent the formation of hazardous byproducts in real-time. researchgate.net |
| 12. Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for chemical accidents, including explosions, fires, and releases. mdpi.com |
Application to Synthetic Pathways
A comparative analysis of a traditional versus a green synthetic approach for this compound highlights the practical application of these principles.
Traditional Route: This method often involves reacting 3,5-dinitrobenzoyl chloride with 2-fluoroaniline in a chlorinated solvent like dichloromethane, with a tertiary amine base like triethylamine to scavenge the HCl byproduct. nih.gov This process has several drawbacks from a sustainability perspective:
Low Atom Economy: The formation of triethylamine hydrochloride as a stoichiometric byproduct reduces the atom economy. primescholars.com
Hazardous Reagents: 3,5-dinitrobenzoyl chloride is a lachrymator and moisture-sensitive. Dichloromethane is a suspected carcinogen.
Waste Generation: The process generates significant waste from the solvent and the hydrochloride salt, which require treatment and disposal.
Greener, Catalytic Route: A more sustainable approach would focus on the direct catalytic amidation of 3,5-dinitrobenzoic acid with 2-fluoroaniline.
Improved Atom Economy: The only byproduct in this ideal reaction is water, leading to a much higher atom economy.
Safer Solvents: This reaction could be performed in a greener solvent. Recent research has shown the efficacy of biomass-derived solvents like Cyrene™ as replacements for traditional polar aprotic solvents like DMF in amide bond formation. mdpi.com Deep eutectic solvents (DES) also represent an environmentally benign medium that can be recycled. rsc.org
Catalysis: The key to this approach is the use of a catalyst. While thermal condensation is possible, it requires high temperatures. Catalytic systems, potentially using a reusable solid acid catalyst or a biocatalyst like an immobilized lipase, could facilitate the reaction under milder conditions, reducing energy consumption. nih.gov
Research Findings in Analogue Synthesis
While specific data on the sustainable synthesis of this compound is limited, research on related compounds provides valuable insights. For instance, studies on the synthesis of other dinitrobenzamide analogues have explored various modifications to improve their biological activity, and these synthetic strategies can be adapted with green principles in mind. rsc.orgresearchgate.net Similarly, the synthesis of other fluorinated benzamides has been achieved with high yields using standard condensation reactions, which serve as a baseline for optimization. mdpi.com The development of eco-friendly protocols for synthesizing various heterocyclic compounds, often employing microwave-assisted, solvent-free, or water-based methods, demonstrates the broad applicability of these techniques. nih.govnih.govhilarispublisher.com
The table below summarizes representative conditions found in the synthesis of benzamide analogues, illustrating the variables that can be optimized for sustainability.
| Analogue | Reactants | Solvent/Catalyst | Conditions | Yield (%) | Reference |
| N-(4-Bromophenyl)-3,5-dinitrobenzamide | 4-Bromoaniline (B143363), 3,5-Dinitrobenzoyl chloride | Dichloromethane, Triethylamine | Reflux, 2h | Not specified, but product isolated | nih.gov |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | 2,4-Difluoroaniline, 2-Fluorobenzoyl chloride | Not specified (Standard Condensation) | Not specified | 87 | mdpi.com |
| Thioamide Derivatives | Aldehydes/Ketones, Amines, Sulfur | Choline chloride–urea (DES) | 80 °C | Good to Excellent | rsc.org |
| Amides from Acid Chlorides | Various Amines and Acid Chlorides | Cyrene™ | Room Temp, 1h | 70-98 | mdpi.com |
By integrating the principles of atom economy, catalysis, and the use of safer, renewable solvents, the production pathways for this compound and its analogues can be significantly improved, aligning modern chemical manufacturing with the goals of environmental sustainability.
Advanced Structural Elucidation and Solid State Analysis
Single Crystal X-ray Diffraction (SCXRD) Studies
A single-crystal X-ray diffraction study is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such a study for N-(2-fluorophenyl)-3,5-dinitrobenzamide would provide invaluable information. However, no such study has been deposited in the Cambridge Structural Database (CSD) or reported in peer-reviewed literature.
Determination of Molecular Conformation and Bond Geometries
Without SCXRD data, the specific bond lengths, bond angles, and torsion angles that define the molecular conformation of this compound in the solid state remain undetermined. Key conformational features, such as the dihedral angle between the two aromatic rings and the planarity of the amide linkage, are unknown.
Analysis of Intermolecular Interactions and Supramolecular Architectures
The nature of the intermolecular forces that govern the assembly of molecules into a crystal lattice is a critical aspect of solid-state chemistry. For this compound, the potential for various non-covalent interactions exists. However, in the absence of crystallographic data, a definitive analysis is not possible.
Characterization of Hydrogen Bonding Networks
The amide group (N-H) in this compound can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups and the amide carbonyl, as well as the fluorine atom, can act as hydrogen bond acceptors. The specific hydrogen bonding motifs and the resulting supramolecular networks have not been experimentally characterized.
Investigation of Halogen Bonding and Aromatic Interactions
The fluorine substituent on the phenyl ring introduces the possibility of halogen bonding, where the fluorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. Additionally, π-π stacking or other aromatic interactions between the electron-deficient dinitrophenyl ring and the fluorophenyl ring could play a significant role in the crystal packing. The existence and geometry of these interactions remain unconfirmed.
Advanced Spectroscopic Characterization Techniques
While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are crucial for confirming the identity and purity of a compound, detailed public records of advanced spectroscopic analysis for this compound are not available. Such data would be instrumental in correlating spectroscopic features with the solid-state structure, were it known.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, ¹⁹F, 2D-NMR)
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on both the 2-fluorophenyl and 3,5-dinitrophenyl rings, as well as a signal for the amide proton.
3,5-Dinitrophenyl Ring: The protons on this ring are anticipated to appear in the downfield region, typically between δ 8.5 and 9.5 ppm, due to the strong electron-withdrawing effect of the two nitro groups. A triplet for the proton at the 4-position and a doublet for the protons at the 2- and 6-positions are expected.
2-Fluorophenyl Ring: The protons on this ring would likely resonate between δ 7.0 and 8.5 ppm. The fluorine substituent would introduce complex splitting patterns (couplings) to the adjacent protons.
Amide Proton (N-H): A broad singlet is expected for the amide proton, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the amide and the aromatic carbons.
Carbonyl Carbon: The C=O group is expected to have a chemical shift in the range of δ 160-170 ppm.
Aromatic Carbons: The carbons of the 3,5-dinitrophenyl ring would be significantly deshielded. The carbons bearing the nitro groups would appear at approximately δ 148 ppm, while the other carbons of this ring would also be in the downfield region. The carbons of the 2-fluorophenyl ring would show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.).
¹⁹F NMR: The fluorine NMR spectrum would provide specific information about the fluorine environment. For a 2-fluorophenyl group, a single resonance is expected. The precise chemical shift would be influenced by the electronic environment of the molecule. For similar fluorinated aromatic compounds, signals often appear in the range of -110 to -140 ppm. mdpi.com
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the unambiguous assignment of all proton and carbon signals. COSY would reveal the proton-proton coupling networks within each aromatic ring, while HSQC and HMBC would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively.
A summary of predicted ¹H and ¹³C NMR chemical shifts is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amide (N-H) | Broad singlet | - |
| 2-fluorophenyl ring | 7.0 - 8.5 | 115 - 160 (with C-F coupling) |
| 3,5-dinitrophenyl ring | 8.5 - 9.5 | 120 - 150 |
| Carbonyl (C=O) | - | 160 - 170 |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
Specific experimental FTIR and Raman spectra for this compound could not be located in the surveyed literature. However, the characteristic vibrational modes can be predicted based on its functional groups.
FTIR Spectroscopy: The FTIR spectrum would be dominated by absorptions from the amide and nitro functional groups, as well as vibrations from the aromatic rings.
N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H stretching vibration.
C=O Stretch: A strong absorption band between 1650 and 1680 cm⁻¹ due to the carbonyl stretch of the amide group.
NO₂ Stretches: Two strong bands are expected for the nitro groups: an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.
Aromatic C-H and C=C Stretches: Vibrations in the regions of 3000-3100 cm⁻¹ (C-H) and 1400-1600 cm⁻¹ (C=C).
C-F Stretch: A strong band in the region of 1100-1250 cm⁻¹ is characteristic of the C-F stretching vibration.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes. The symmetric stretching of the nitro groups would be expected to give a strong Raman signal.
A table of expected vibrational frequencies is provided below.
| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | ~3300 | Weak |
| C=O Stretch | 1650 - 1680 | Moderate |
| Asymmetric NO₂ Stretch | 1530 - 1560 | Moderate |
| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Strong |
| C-F Stretch | 1100 - 1250 | Moderate |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
While specific experimental HRMS data for this compound was not found, the expected results can be described.
Precise Molecular Formula Confirmation: High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. The chemical formula for this compound is C₁₃H₈FN₃O₅. The calculated exact mass of the neutral molecule is approximately 305.0448 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically with an error of less than 5 ppm, which would confirm the molecular formula.
Fragmentation Pattern Analysis: The mass spectrum would also reveal a characteristic fragmentation pattern upon ionization. Key fragmentation pathways would likely involve:
Cleavage of the amide bond: This would be a major fragmentation pathway, leading to the formation of ions corresponding to the 3,5-dinitrobenzoyl cation (m/z 195) and the 2-fluoroaniline (B146934) radical cation (m/z 111).
Loss of nitro groups: Sequential loss of NO₂ groups from the molecular ion or fragment ions would also be expected.
Other fragmentations: Other fragmentations of the aromatic rings could also occur.
A summary of the expected HRMS data is presented in the table below.
| Ion | Formula | Expected m/z |
| [M]⁺ | C₁₃H₈FN₃O₅⁺ | ~305.0448 |
| [M-NO₂]⁺ | C₁₃H₈FN₂O₃⁺ | ~259.0522 |
| [C₇H₃N₂O₄]⁺ | C₇H₃N₂O₄⁺ | ~195.0042 |
| [C₆H₅FN]⁺ | C₆H₅FN⁺ | ~111.0379 |
Computational and Theoretical Investigations of N 2 Fluorophenyl 3,5 Dinitrobenzamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. Techniques like Density Functional Theory (DFT) offer a balance of accuracy and computational efficiency, making them ideal for studying complex organic molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govrutgers.edu It is widely applied to predict the optimized geometry, stability, and energy of molecules. DFT calculations for N-(2-fluorophenyl)-3,5-dinitrobenzamide would typically employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve reliable results. osti.gov
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netmdpi.com A smaller gap suggests higher reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the 2-fluoroaniline (B146934) moiety, which is the more electron-rich portion of the molecule. Conversely, the LUMO is anticipated to be centered on the 3,5-dinitrobenzamide (B1662146) fragment, due to the strong electron-withdrawing nature of the two nitro groups. researchgate.net This spatial separation of the frontier orbitals indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation.
From the HOMO and LUMO energies, several key reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior. nih.gov
Interactive Table: Calculated Reactivity Descriptors for a Benzamide (B126) Derivative
This table presents typical quantum chemical parameters derived from HOMO and LUMO energies for a representative benzamide compound, illustrating the type of data obtained from such analyses.
| Parameter | Formula | Description | Typical Value (eV) |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. | -6.10 |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. | -2.26 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 3.84 |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. | 6.10 |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. | 2.26 |
| Global Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. | 1.92 |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. | 0.26 |
| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons to itself. | 4.18 |
| Chemical Potential (μ) | -(IP + EA) / 2 | The escaping tendency of electrons from a system. | -4.18 |
Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation. wisc.eduresearchgate.net It transforms the calculated wave function into localized orbitals representing Lewis-like structures (bonds, lone pairs). The analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO. mdpi.com
In this compound, significant hyperconjugative interactions are expected. Key interactions would include:
Delocalization from the nitrogen lone pair (nN) to the carbonyl anti-bonding orbital (πC=O):* This interaction is characteristic of the amide bond and contributes to its planarity and stability.
Charge transfer from the phenyl rings to the nitro groups: Strong delocalization would occur from the π orbitals of the dinitrophenyl ring to the anti-bonding π* orbitals of the nitro groups (πring → π*NO2). This interaction is responsible for the powerful electron-withdrawing effect of the dinitro-substituted ring. mdpi.com
Interactions involving the fluorine atom: The lone pairs of the fluorine atom (nF) can interact with adjacent anti-bonding orbitals, influencing the electronic environment of the fluorophenyl ring.
Interactive Table: Significant NBO Interactions in a Related Nitroaromatic System
This table shows examples of stabilization energies from NBO analysis on a molecule with similar functional groups, highlighting the magnitude of these electronic interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π (Phenyl Ring) | π* (Nitro Group) | ~40-50 | Intramolecular Charge Transfer |
| n (Amide Nitrogen) | π* (Carbonyl) | ~50-60 | Amide Resonance |
| π (Phenyl Ring) | π* (Adjacent Phenyl Ring) | ~2-5 | π-π Conjugation |
| σ (C-H) | σ* (C-C) | ~3-6 | Hyperconjugation |
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static electronic structure, molecular modeling and dynamics simulations explore the conformational flexibility and interaction of the molecule with its environment.
This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformer to map out the potential energy surface. This exploration identifies low-energy conformations and the energy barriers between them. The most stable conformer, corresponding to the global minimum on the energy landscape, is the most likely structure to be observed experimentally. Such analysis is crucial for understanding how the molecule's shape influences its properties and interactions.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govjppres.com This method is essential in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. researchgate.net
Although specific docking studies for this compound are not publicly documented, its structural motifs suggest potential interactions with various biological targets. For instance, nitroaromatic compounds have been investigated as inhibitors for enzymes like dihydrofolate reductase or various kinases. nih.govnih.gov A hypothetical docking study would involve placing the molecule into the active site of a target protein. ugm.ac.id The predicted binding mode would likely involve:
Hydrogen Bonding: The amide proton (N-H) and the oxygen atoms of the nitro groups are potent hydrogen bond donors and acceptors, respectively. semanticscholar.org
π-π Stacking: The two aromatic rings can engage in stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket.
Halogen Bonding: The fluorine atom could participate in halogen bonds with electron-rich atoms in the active site.
These simulations provide valuable hypotheses about the molecule's mechanistic binding modes, guiding further experimental validation. researchgate.net
Mechanistic Biological Activity and Molecular Target Engagement in Vitro Studies
Advanced Mechanistic Investigations at the Molecular Level
Advanced studies to precisely define the molecular interactions of N-(2-fluorophenyl)-3,5-dinitrobenzamide have not been reported in the available scientific databases. While its structure suggests potential biological activity, empirical data from detailed molecular investigations are absent. ontosight.ai
There is no available data from receptor binding assays for this compound. Consequently, information regarding its binding affinity (such as Kd or IC50 values) for any specific biological target is unknown. Furthermore, studies on the thermodynamics of its potential ligand-target interactions, which would describe the enthalpic and entropic driving forces of binding, have not been conducted.
As there are no published studies on the binding of this compound to a specific molecular target, the key amino acid residues that would be involved in such an interaction have not been identified. Techniques such as site-directed mutagenesis or co-crystallography would be required to determine these specific molecular contacts.
No molecular dynamics (MD) simulation studies for this compound complexed with a biological target have been published. Such simulations would provide theoretical insight into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding, but this information is not currently available.
Structure Activity Relationship Sar Studies for N 2 Fluorophenyl 3,5 Dinitrobenzamide Derivatives
Systematic Variation of the Fluorophenyl Moiety
The fluorophenyl ring is a key component of the parent molecule, and its substitution pattern significantly influences the compound's properties. Variations in the position of the fluorine atom and its replacement with other halogens have been explored to understand their impact on activity.
The position of the fluorine atom on the phenyl ring—ortho, meta, or para—has profound implications for the molecule's conformational preferences and electronic properties. Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect. However, it can also act as a weak resonance donor. These competing stereoelectronic effects are highly dependent on the fluorine's position.
Ortho-Fluoro Isomer (N-(2-fluorophenyl)-3,5-dinitrobenzamide): In the parent compound, the ortho-fluorine atom is positioned close to the amide (N-H) bond. This proximity can lead to the formation of an intramolecular hydrogen bond between the amide proton and the fluorine atom (N-H···F). mdpi.com This interaction can restrict the rotation around the N-C(phenyl) bond, locking the molecule into a more planar conformation. Such conformational rigidity can be a critical determinant for binding to a specific biological target. The electron-withdrawing nature of the ortho-fluorine also influences the acidity of the amide proton. researchgate.net
Para-Fluoro Isomer (N-(4-fluorophenyl)-3,5-dinitrobenzamide): A para-fluoro substitution places the halogen farthest from the amide linker. In this position, the inductive effect is transmitted through the phenyl ring, and a resonance effect can also play a role. Placing fluorine at the para-position is a common strategy in medicinal chemistry to block metabolic oxidation at that site, which can improve the pharmacokinetic profile of a compound. nih.gov The presence of a para-fluorine can slow the rate of metabolic clearance significantly. nih.gov
Table 1: Comparison of Fluorine Positional Isomers
| Isomer | Potential Intramolecular H-Bonding | Key Stereoelectronic Effects | Potential Metabolic Impact |
|---|---|---|---|
| Ortho (2-F) | Yes (N-H···F) mdpi.com | Strong inductive effect, conformational restriction. researchgate.net | May influence binding affinity through fixed conformation. |
| Meta (3-F) | No | Primarily inductive electron withdrawal. | Less direct electronic impact on the amide linker. |
| Para (4-F) | No | Inductive and resonance effects. | Often blocks P450-mediated oxidation, increasing metabolic stability. nih.gov |
Replacing the fluorine atom with other halogens (chlorine, bromine, iodine) allows for the systematic investigation of how size (van der Waals radius), electronegativity, and lipophilicity impact biological activity.
Chlorine (N-(2-chlorophenyl)-3,5-dinitrobenzamide): Chlorine is larger and less electronegative than fluorine but is still a strong electron-withdrawing group. The N-(2-chlorophenyl)-3,5-dinitrobenzamide analog has been synthesized and studied. nih.gov While also capable of influencing the conformation of the molecule, the larger size of chlorine compared to fluorine might create steric hindrance that could either enhance or diminish binding to a target, depending on the topology of the binding site.
Table 2: Properties of Halogen Substituents
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Characteristics |
|---|---|---|---|
| Fluorine (F) | 1.47 | 3.98 | Small size, high electronegativity, can form H-bonds. |
| Chlorine (Cl) | 1.75 | 3.16 | Larger than fluorine, good electron-withdrawing group. |
| Bromine (Br) | 1.85 | 2.96 | Increased size and lipophilicity. |
| Iodine (I) | 1.98 | 2.66 | Largest size, most polarizable, can form halogen bonds. |
Derivatization of the Dinitrobenzoyl Core
The 3,5-dinitrobenzoyl moiety is a classic and potent electron-withdrawing scaffold. Modifications to this core, including altering the nitro group positions or replacing them entirely, are crucial for probing the electronic requirements for activity.
The two nitro groups (-NO2) are powerful electron-withdrawing groups that significantly decrease the electron density of the benzoyl ring, making the amide carbonyl carbon more electrophilic. nih.gov Their positioning is critical to their electronic influence. mdpi.com
3,5-Dinitro Substitution (Parent Core): The symmetrical placement of nitro groups at the meta-positions relative to the amide linkage ensures a strong and additive electron-withdrawing effect on the entire ring. This electronic pull enhances the acidity of the amide N-H and can polarize the C=O bond, potentially strengthening interactions with biological targets.
Other Isomers (e.g., 2,4-Dinitro): Moving the nitro groups to other positions, such as in a 2,4-dinitrobenzoyl derivative, would create an asymmetric electronic environment. An ortho-nitro group, for example, can exert a steric effect in addition to its electronic influence, potentially forcing the benzoyl ring out of planarity with the amide linker. mdpi.com Studies on related compounds have shown that the position of the nitro group dramatically affects the interaction pattern with protein residues, with ortho-nitro groups sometimes forming direct hydrogen bonds that are not possible with meta- or para-substituents. mdpi.com The electronic properties and polarity of the molecule are deeply affected by the location of the nitro groups. nih.govnih.gov
To determine if the activity is specifically tied to the nitro groups or simply to the presence of strong electron-withdrawing groups (EWGs), the nitro groups can be replaced with other functionalities. This strategy also helps to mitigate potential toxicity associated with nitroaromatic compounds. researchgate.net
Trifluoromethyl (-CF3) Groups: The trifluoromethyl group is a potent, metabolically stable EWG. Replacing one or both nitro groups with -CF3 groups, as in N-(2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide, would maintain a strong electron-withdrawing character while increasing lipophilicity. In some molecular scaffolds, -CF3 groups have been shown to improve penetration into the central nervous system. nih.gov
Cyano (-CN) Groups: The cyano group is another strong, sterically small EWG. Its linear geometry is very different from the trigonal planar nitro group, which would alter the shape of the molecule and its potential interactions.
Sulfonyl (-SO2R) Groups: Sulfone or sulfonamide groups are also effective EWGs that can act as hydrogen bond acceptors, offering different interaction possibilities compared to nitro groups.
Conversely, replacing the nitro groups with electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) has been shown in other benzamide (B126) series to dramatically alter receptor selectivity, sometimes decreasing affinity for one target while increasing it for another. nih.govresearchgate.net
Table 3: Comparison of Electron-Withdrawing Groups (EWGs)
| Group | Type | Key Features |
|---|---|---|
| Nitro (-NO2) | Strong EWG | Planar, potent H-bond acceptor, potential for metabolic reduction. nih.gov |
| Trifluoromethyl (-CF3) | Strong EWG | Lipophilic, metabolically stable, sterically demanding. mdpi.com |
| Cyano (-CN) | Strong EWG | Linear geometry, polar. researchgate.net |
| Sulfonyl (-SO2R) | Strong EWG | Tetrahedral geometry, H-bond acceptor. |
Modification of the Amide Linker and Terminal Groups
The amide linker is a central scaffold that provides structural rigidity and hydrogen bonding capabilities. Modifications to this linker or the groups attached to it can fine-tune the molecule's properties.
N-Alkylation/N,N-Disubstitution: The hydrogen on the amide nitrogen is a key hydrogen bond donor. Replacing this hydrogen with an alkyl group (N-alkylation) removes this capability, which can test the importance of this interaction for biological activity. Studies on related N-alkylphenyl-3,5-dinitrobenzamide analogs showed that the presence of the N-H was critical for activity, and N,N-disubstituted compounds were less active. researchgate.net
Linker Scaffolding: The amide bond itself (-CONH-) can be replaced by bioisosteres to improve stability or alter geometry. For example, a thioamide (-CSNH-) would have different electronic and hydrogen-bonding properties.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(3-fluorophenyl)-3,5-dinitrobenzamide |
| N-(4-fluorophenyl)-3,5-dinitrobenzamide |
| N-(2-chlorophenyl)-3,5-dinitrobenzamide |
| N-(2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide |
| N-(2-fluorophenyl)-2,4-dinitrobenzamide |
| N-alkylphenyl-3,5-dinitrobenzamide |
Chain Length and Flexibility of the Amide Linker
The nature of the linker connecting the 3,5-dinitrobenzoyl group to the terminal moiety is a critical determinant of activity. Research into N-alkyl-3,5-dinitrobenzamides, which are simplified analogs, has shown that the length of the alkyl chain significantly impacts antimycobacterial efficacy. ucp.pt
Studies on N-alkyl nitrobenzamides revealed that derivatives with intermediate lipophilicity, often achieved with alkyl chains of intermediate length, exhibited the most potent in vitro activity against Mycobacterium tuberculosis. ucp.pt Specifically, derivatives with chain lengths of six and twelve carbon atoms demonstrated the best results in an ex vivo macrophage model of infection, with activity profiles comparable to the frontline drug isoniazid. ucp.pt This suggests that an optimal level of lipophilicity is required to balance aqueous solubility with the ability to permeate the lipid-rich mycobacterial cell wall. mdpi.com
The introduction of a benzyl (B1604629) group at the amide nitrogen, creating an N-benzyl linker, is generally preferred over a simple N-alkyl chain for anti-TB activity. researchgate.net This modification introduces a degree of rigidity and potential for pi-stacking interactions, suggesting that both the length and the conformational flexibility of the linker are important for optimal target engagement. The stability of the amide bond itself is also crucial, as amide isosteres of 3,5-dinitrobenzoates have shown superior activity, partly due to their increased resistance to hydrolysis compared to ester analogs. mdpi.com
Table 1: Effect of Amide Linker Chain Length on Antitubercular Activity of N-Alkyl-3,5-dinitrobenzamide Derivatives
| Compound Series | Linker Modification | Key Finding | Reference |
| N-alkyl-3,5-dinitrobenzamides | Varied alkyl chain length | Derivatives with six and twelve-carbon chains showed optimal activity in ex vivo models. | ucp.pt |
| N-alkyl-3,5-dinitrobenzamides | Intermediate lipophilicity | Compounds with intermediate lipophilicity demonstrated the best in vitro activities. | ucp.ptmdpi.com |
| N-benzyl vs. N-alkyl | Introduction of a benzyl group | An N-substituted benzyl group is generally preferred over an N-alkyl group for potency. | researchgate.net |
Topological and Electronic Effects of Terminal Substituents
The substituents on the terminal phenyl ring (in the case of this compound, the 2-fluorophenyl group) have profound topological and electronic effects that modulate biological activity. The size, shape, and electronic properties (electron-donating or electron-withdrawing) of these substituents can influence how the molecule fits into the binding site of its biological target and the non-covalent interactions it forms.
In the development of dinitrobenzamide derivatives as antitubercular agents, a variety of substitutions have been explored. For instance, the synthesis of N-((2-(4-fluorophenyl)/N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl)-3,5-dinitrobenzamides resulted in compounds with potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov The incorporation of a bulky and conformationally restricted tetrahydroisoquinoline moiety highlights the importance of the terminal group's topology in achieving high potency. nih.gov
Table 2: SAR of Terminal Substituents in Dinitrobenzamide Derivatives
| Compound ID/Series | Terminal Moiety | Key Finding | Activity (MIC) | Reference |
| 18a | (2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl | Introduction of a fused ring system leads to potent activity. | 0.056-0.078 µg/mL | nih.gov |
| 20e | (2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl | A bulky, substituted fused ring enhances potency against MDR-MTB. | 0.056-0.078 µg/mL | nih.gov |
| 7a/7d | Substituted N-benzyl | Showed nanomolar to sub-micromolar MIC in both extracellular and intracellular assays. | Not specified | rsc.org |
| N-alkyl-3-nitro-5-trifluoromethylbenzamides | N-alkyl with a CF₃ group on the benzamide ring | The trifluoromethyl group (a bioisostere of the nitro group) resulted in highly active compounds. | 16 ng/mL | ucp.pt |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development
To further refine the understanding of SAR and to guide the design of new, more potent analogs, computational chemistry techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore development are employed. These methods translate the relationship between chemical structure and biological activity into a mathematical or a 3D conceptual model.
QSAR models seek to find a statistical correlation between the variation in the biological activity of a series of compounds and the variation in their physicochemical properties, which are represented by numerical values called molecular descriptors. nih.gov For dinitrobenzamide derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMSIA) could be used. researchgate.net In such a model, the aligned structures of the compound series are placed in a 3D grid, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated at each grid point. researchgate.net The resulting data is then analyzed using statistical methods to generate a model that can predict the activity of new, unsynthesized compounds. nih.gov The model highlights regions where, for example, bulky groups (steric effects) or negatively charged groups (electrostatic effects) would increase or decrease biological activity. researchgate.netnih.gov
Pharmacophore modeling is another powerful computational tool that defines the essential 3D arrangement of chemical features a molecule must possess to be recognized by a specific biological target and elicit a response. nih.gov A pharmacophore model for this compound derivatives would be generated from a set of highly active analogs. nih.gov This model might consist of features such as:
Two aromatic rings.
A hydrogen bond donor (the amide N-H).
One or more hydrogen bond acceptors (the amide carbonyl and nitro groups).
A hydrophobic feature.
Once developed and validated, this pharmacophore model can be used as a 3D query to rapidly screen large databases of virtual compounds to identify novel molecules with different chemical backbones but the same essential features, potentially leading to the discovery of new drug candidates. nih.gov
Future Research Directions and Advanced Applications
Rational Design of Next-Generation Analogues for Enhanced Activity and Specificity
Rational drug design aims to create new molecules with improved efficacy and specificity by understanding the relationship between a molecule's structure and its biological activity. For the N-(2-fluorophenyl)-3,5-dinitrobenzamide scaffold, this involves a systematic process of chemical modification to enhance its desired effects while minimizing off-target interactions. rsc.org
A medicinal chemistry study on N-alkylphenyl-3,5-dinitrobenzamide (DNB) analogues has demonstrated the potential of this scaffold against Mycobacterium tuberculosis (MTB). rsc.org A series of forty-three new molecules were synthesized to investigate their structure-activity relationship (SAR). rsc.org Research has shown that modifications to the N-phenyl ring and the linker between the two aromatic systems can significantly influence biological activity. rsc.orgresearchgate.net For instance, studies on similar benzamide (B126) derivatives revealed that the position of substituents on the phenyl ring markedly affects inhibitory activity and selectivity against enzymes like acetylcholinesterase. tandfonline.com
Key findings from SAR studies on related dinitrobenzamide analogues indicate that:
The introduction of different substituents on the N-phenyl ring can modulate the compound's potency. researchgate.net
The nature of the linker connecting the dinitrobenzamide core to the second phenyl ring is critical for activity. rsc.org
Specific analogues have demonstrated potent activity in both extracellular and intracellular assays, with some compounds showing efficacy in the nanomolar to sub-micromolar range. rsc.orgresearchgate.net
Future rational design efforts will likely focus on creating a diverse library of analogues by modifying the 2-fluorophenyl group with different substituents (e.g., electron-donating or withdrawing groups) and altering the substitution pattern on the dinitrobenzoyl moiety. These new compounds would then be evaluated to build a more comprehensive understanding of the SAR, guiding the development of next-generation candidates with superior therapeutic profiles.
Table 1: Structure-Activity Relationship (SAR) Insights for Dinitrobenzamide Analogues
| Modification Site | Observation | Implication for Future Design |
|---|---|---|
| N-Alkylphenyl Group | Potency is sensitive to the nature and position of substituents. rsc.orgtandfonline.com | Synthesize analogues with varied electronic and steric properties on the phenyl ring to optimize target engagement. |
| Linker Modification | Altering the linker between the phenyl rings affects activity. rsc.org | Explore different linker lengths and flexibilities to improve binding affinity and pharmacokinetic properties. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of promising new drug candidates. nih.govnih.gov These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of molecules before they are synthesized, saving significant time and resources. nih.gov For benzamide derivatives, computational approaches like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), pharmacophore modeling, and molecular docking have been successfully employed. nih.govtandfonline.com
A computational study on benzamide derivatives as potential glucokinase activators utilized pharmacophore development and 3D-QSAR to identify essential structural features required for activity. nih.gov Such models can achieve high predictive accuracy, enabling the virtual screening of large chemical databases to find novel hits. nih.govresearchgate.net For example, a virtual screening of over 3,500 compounds from the ZINC database identified a hit compound with a high docking score, suggesting strong binding to the target protein. nih.gov
The integration of AI/ML in the discovery process for this compound analogues could follow a workflow:
Model Building: Develop 3D-QSAR and pharmacophore models based on existing active and inactive benzamide derivatives. nih.govtandfonline.com
Virtual Screening: Use the validated models to screen large compound libraries for molecules that fit the desired activity profile. researchgate.net
De Novo Design: Employ generative AI models to design entirely new molecules that possess the predicted optimal features for high activity and specificity. researchgate.net
ADME/T Prediction: Use ML algorithms to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of the designed compounds. nih.gov
These in silico techniques provide a powerful theoretical framework for the rational design and development of novel inhibitors based on the this compound structure. tandfonline.com
Exploration of this compound as a Probe for Biological Pathways
A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a metabolic pathway. nih.gov Probes are essential tools for target identification and validation in drug discovery. Given its potential biological activity, this compound and its analogues could be developed as chemical probes. ontosight.ai The dinitrobenzamide core, in particular, has been a component of compounds with antimycobacterial properties, suggesting that it interacts with specific biological targets within these organisms. nih.gov
The development of a probe based on this scaffold would involve:
Target Identification: Identifying the specific protein(s) or pathway(s) that this compound interacts with to exert its biological effect.
Probe Modification: Attaching a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule, to the core structure. This modification must be done carefully to ensure that it does not disrupt the compound's binding to its biological target. mdpi.com
Pathway Elucidation: Using the tagged probe in cellular or biochemical assays to visualize its localization, track its interactions, and understand its effect on biological pathways. For example, enzyme-activated fluorogenic probes can be used to detect specific enzymatic activity in complex biological samples. nih.gov
By functionalizing this compound to create a chemical probe, researchers could gain valuable insights into its mechanism of action and potentially uncover new therapeutic targets. nih.gov
Development of Analytical Methods for Research-Level Detection and Quantification
Sensitive and reliable analytical methods are crucial for all stages of chemical research, from synthesis verification to pharmacokinetic studies. For this compound and its derivatives, various chromatographic techniques can be developed for their detection and quantification in different matrices.
Commonly used analytical techniques for benzamide and related nitroaromatic compounds include:
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detectors, is a versatile method for separating and quantifying compounds in a mixture. b-cdn.netresearchgate.net For instance, a method involving derivatization followed by HPLC with a fluorimetric detector was developed to quantify N-nitrosamines in a pharmaceutical ingredient. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, offering high sensitivity and specificity. nih.gov LC-MS methods have been widely published for the detection of various impurities in medicines. nih.gov UPLC-APCI-MS/MS, a variant of LC-MS, has been used to determine nitrosamine (B1359907) contaminants in several drugs with very low limits of detection (LOD) and quantification (LOQ). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly suitable for volatile and semi-volatile compounds and is frequently used for detecting N-nitrosamines. b-cdn.net
Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid technique that can be used for the identification of benzamide derivative neuroleptics in biological fluids. nih.gov
Table 2: Potential Analytical Methods for this compound
| Analytical Technique | Detector | Application | Key Advantages |
|---|---|---|---|
| HPLC | UV, Fluorescence b-cdn.netresearchgate.net | Purity analysis, quantification in research samples. | Robust, widely available, good for routine analysis. nih.gov |
| LC-MS/MS | Mass Spectrometer nih.gov | Trace-level quantification in complex matrices (e.g., biological fluids). | High sensitivity, high specificity, structural confirmation. nih.govnih.gov |
| GC-MS | Mass Spectrometer b-cdn.net | Analysis of volatile analogues or degradation products. | Excellent for volatile compounds, established libraries for identification. |
The development of validated analytical methods is essential for ensuring the quality and consistency of research involving this compound and its future analogues.
Investigation of Supramolecular Assembly in Material Science Contexts
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov Molecules like this compound, which contain hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and nitro groups), are excellent candidates for building complex supramolecular assemblies. nih.govnih.gov
In the crystal structure of a related compound, N-ethyl-3,5-dinitrobenzamide, molecules are linked by N—H⋯O hydrogen bonds to form one-dimensional chains. nih.gov Similarly, the crystal structure of N-(4-bromophenyl)-3,5-dinitrobenzamide also features N—H⋯O hydrogen bonds that link molecules into chains, which are further stabilized by π–π interactions between the benzene (B151609) rings. nih.gov
The study of how this compound self-assembles can lead to the creation of new materials with unique properties. Research in this area would involve:
Co-crystallization: Combining this compound with other molecules (co-formers) to create co-crystals with tailored physical properties, such as solubility or stability. bohrium.com
Polymorphism Screening: Investigating whether the compound can crystallize into different forms (polymorphs), as solvents can play a crucial role in directing the crystalline material. nih.gov
Material Property Characterization: Analyzing the optical, electronic, or mechanical properties of the resulting supramolecular structures. The presence of nitro groups, known for their electron-withdrawing nature, could lead to interesting nonlinear optical or charge-transfer properties.
By applying the principles of crystal engineering, this compound could serve as a versatile building block for the bottom-up construction of novel functional materials. nih.govresearchgate.net
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 8.5–9.0 ppm for nitro groups; δ 7.2–7.8 ppm for fluorophenyl protons). ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and nitro group carbons .
- X-ray Crystallography : Monoclinic crystal system (space group P2₁/n) with unit cell parameters similar to N-(4-bromophenyl)-3,5-dinitrobenzamide (a ≈ 7.1 Å, b ≈ 26.7 Å, c ≈ 7.5 Å; β ≈ 101.6°). Intermolecular hydrogen bonds (N–H···O) stabilize the lattice .
- Elemental Analysis : Verify purity (>98%) via CHN analysis (theoretical C: 50.0%, H: 2.6%, N: 12.9%) .
How does this compound exhibit biological activity, and what assays are suitable for evaluating its efficacy?
Basic Research Question
The compound’s nitro groups and fluorophenyl moiety contribute to antimicrobial and anticancer activity. Key assays include:
- Antimycobacterial Activity : Broth microdilution against Mycobacterium smegmatis (MIC ≤ 2 µg/mL, similar to DNB1/DNB2 derivatives) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to cisplatin .
- Mechanistic Studies : Fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
How do substituents on the phenyl ring (e.g., fluoro vs. bromo) influence the compound’s reactivity and bioactivity?
Advanced Research Question
- Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity of the benzamide core, enhancing nucleophilic substitution reactivity compared to bromine .
- Bioactivity : Fluorine improves membrane permeability (logP ~2.8 vs. ~3.2 for bromo analogs), increasing cellular uptake. Compare MIC values against M. tuberculosis using isostructural analogs .
- Methods : Computational docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., mycobacterial enzymes) .
What strategies resolve contradictions in reported biological activity data for dinitrobenzamide derivatives?
Advanced Research Question
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>99% purity required). Conflicting bioactivity may arise from residual solvents or byproducts .
- Strain-Specific Variability : Test against multiple bacterial strains (e.g., M. tuberculosis H37Rv vs. clinical isolates) to assess consistency .
- Redox Interference : Nitro groups may act as prodrugs; use knockout models (e.g., nfnB-deficient M. smegmatis) to confirm activation pathways .
How can electrochemical sensors be functionalized with this compound for analytical applications?
Advanced Research Question
- Electrode Modification : Immobilize the compound on glassy carbon electrodes (GCE) via drop-casting with multi-walled carbon nanotubes (MWCNTs). Optimize using cyclic voltammetry (CV) in PBS (pH 7.4) .
- Sensing Applications : Detect heavy metals (e.g., Hg²⁺) via square-wave voltammetry (SWV). Calibration curves (0.1–10 µM) show linear response (R² > 0.99) .
What intermolecular interactions govern the crystal packing of this compound?
Advanced Research Question
- Hydrogen Bonding : N–H···O bonds between amide protons and nitro oxygen (2.8–3.0 Å) dominate. Fluorine participates in weak C–F···π interactions (3.3 Å) .
- Dihedral Angles : The fluorophenyl and benzamide rings exhibit a dihedral angle of ~6°, minimizing steric hindrance. Compare with bromophenyl analogs (angle ~5.9°) .
How can reaction mechanisms for nitro group reduction in this compound be elucidated?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
